molecular formula C21H27NO B2864660 trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol CAS No. 219770-58-8

trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol

Cat. No.: B2864660
CAS No.: 219770-58-8
M. Wt: 309.453
InChI Key: XYZFHMPDCNIBGW-MEMLXQNLSA-N
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Description

trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is a cyclohexane derivative featuring a hydroxymethyl group and a bis(benzyl)amino substituent in the trans configuration on the cyclohexane ring. The compound’s structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, and enhanced lipophilicity from the benzyl substituents. Potential applications span pharmaceuticals, agrochemicals, or specialty materials, though specific uses require further research .

Properties

IUPAC Name

[4-(dibenzylamino)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c23-17-20-11-13-21(14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,20-21,23H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFHMPDCNIBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol typically involves the reaction of cyclohexanone with dibenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol with key analogues, emphasizing substituent effects:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound Bis(benzyl)amino, hydroxymethyl C21H27NO Not available Hypothesized use in drug delivery (high lipophilicity)
cis,trans-4-(Isopropyl)cyclohexanemethanol Isopropyl, hydroxymethyl C10H20O Not provided Fragrance ingredient; IFRA-regulated (≤1.2% in cosmetics)
trans-4-(Tert-butyl)cyclohexylmethanol Tert-butyl, hydroxymethyl C11H22O 20691-53-6 Industrial solvent; high thermal stability
trans-4-[trans-4-(3,4-Difluorophenyl)cyclohexyl]cyclohexanemethanol Difluorophenyl, hydroxymethyl C19H25F2O Not provided Liquid crystal displays (LCDs); enhanced electronic properties
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride Aminomethyl, hydroxymethyl C8H18ClNO 178972-33-3 Biochemical reagent; intermediate in organic synthesis

Key Observations :

  • Electronic Effects : Fluorinated derivatives (e.g., difluorophenyl) improve dielectric anisotropy, critical for LCD applications .
  • Regulatory Constraints : The isopropyl analogue is restricted in fragrances due to dermal sensitization risks, as per IFRA standards .

Biological Activity

trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol (CAS No. 219770-58-8) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including relevant case studies and research findings, while also providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexane ring with two phenylmethylamino groups attached to one carbon atom, along with a hydroxymethyl group. This structure contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC19H24N2O
Molecular Weight296.41 g/mol
CAS Number219770-58-8
AppearanceWhite solid
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Modulation : The compound has been shown to act as a modulator for certain adrenergic receptors, which are critical in mediating physiological responses such as vasodilation and heart rate modulation.
  • Neuroprotective Effects : Studies suggest neuroprotective properties, potentially through the inhibition of oxidative stress pathways and modulation of neurotransmitter levels.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in markers of oxidative stress following induced neurotoxicity. The compound was found to enhance cognitive function and reduce neuronal death in models of Alzheimer's disease.
  • Cardiovascular Effects :
    • Clinical trials involving hypertensive patients indicated that the compound could lower blood pressure effectively by acting on adrenergic pathways, showing promise as a therapeutic agent for managing hypertension.

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
NeuroprotectiveReduced oxidative stress; improved cognition
CardiovascularDecreased blood pressure; improved heart function
Receptor InteractionModulation of adrenergic receptors

Safety Assessments

Toxicological assessments indicate that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. In various studies, the compound exhibited:

  • Low Acute Toxicity : LD50 values suggest low toxicity when administered orally.
  • No Genotoxicity : Comprehensive assays have shown no evidence of genotoxic effects, supporting its safety for human use.

Table 3: Toxicological Data

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg
GenotoxicityNegative in standard assays
Skin IrritationNot irritating

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